3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on imidazo[1,2-a]pyridine derivatives, including compounds similar to 3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine, has focused on understanding their crystal structure and molecular interactions. For instance, a study by Dhanalakshmi et al. (2018) examined the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives, providing insights into their molecular conformation and potential applications in material science and molecular engineering (Dhanalakshmi et al., 2018).
Synthesis and Rearrangements
The synthesis of imidazo[1,2-a]pyridine derivatives and their rearrangement to form other heterocyclic compounds is another area of focus. A study by Khalafy et al. (2002) discussed the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles (Khalafy et al., 2002).
Applications in Cancer Research
Imidazo[1,2-a]pyridine derivatives have also been explored for their potential in cancer research. Almeida et al. (2018) designed and synthesized a series of selenylated imidazo[1,2-a]pyridines, which showed promising activity against breast cancer cells. This study highlighted the potential of these compounds as antiproliferative agents in breast cancer chemotherapy (Almeida et al., 2018).
Synthesis and Antitumor Activity
Research by Murali et al. (2017) involved the synthesis of hetero annulated isoxazolo-, pyrido-, and pyrimido carbazoles, including a compound with a 3-bromo-4-methoxyphenyl group. These compounds displayed significant in vitro antitumor activity, indicating their potential use as therapeutic drugs against cancer (Murali et al., 2017).
Synthesis in Ionic Liquids
Ionic liquids have been used to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines, offering an efficient and environmentally friendly approach. Shaabani et al. (2006) demonstrated this method, which simplifies the reaction workup and allows for the reuse of the ionic liquid (Shaabani et al., 2006).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various targets, such as enzymes involved in the suzuki–miyaura cross-coupling reaction .
Mode of Action
Based on its structural similarity to other compounds, it may participate in the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may participate in, is a key process in the synthesis of various bioactive compounds .
Pharmacokinetics
A compound with a similar structure, 2-(3-bromo-4-methoxyphenyl)pyridine, is reported to have high gi absorption and is bbb permeant .
Result of Action
Compounds participating in the suzuki–miyaura cross-coupling reaction are known to form new carbon-carbon bonds, which can lead to the synthesis of various bioactive compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which this compound may participate in, requires specific reaction conditions, including a metal catalyst and organoboron reagents .
Eigenschaften
IUPAC Name |
3-bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-10-4-3-9-18-14(16)13(17-15(10)18)11-5-7-12(19-2)8-6-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINRIJMCGUJUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2Br)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.